molecular formula C17H19N3O3S B2632491 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide CAS No. 2034238-07-6

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide

Cat. No.: B2632491
CAS No.: 2034238-07-6
M. Wt: 345.42
InChI Key: QCPXJEVITPRRLH-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide is an organic compound with a unique structure that incorporates both benzo[c][1,2,5]thiadiazole and phenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide, a multi-step synthesis is generally employed. The process typically begins with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the methyl and sulfone groups. Next, the phenylacetamide portion is linked to the core through a series of condensation reactions. Reaction conditions include specific catalysts, solvents, and temperatures to ensure the efficient formation of desired intermediates and final product.

Industrial Production Methods

In an industrial setting, large-scale production of this compound can be achieved through continuous flow processes. These processes enable precise control over reaction parameters and ensure high yield and purity of the compound. The use of automated systems and reactors also minimizes human intervention and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide undergoes several types of chemical reactions, including:

  • Oxidation: This compound can be oxidized under appropriate conditions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can convert the compound into different reduced forms.

  • Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For instance, oxidation reactions may yield various sulfoxides and sulfones, while reduction reactions could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide serves as a versatile intermediate for the synthesis of various complex molecules

Biology

Biologically, this compound has been investigated for its potential as a pharmacological agent. Its ability to interact with specific molecular targets suggests that it could be useful in developing new therapeutics for various diseases, including cancer and neurological disorders.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Research studies have focused on its mechanism of action, potential side effects, and efficacy in treating specific conditions.

Industry

Industrially, this compound is used in the development of advanced materials, such as polymers and coatings. Its incorporation into these materials can enhance their properties, including durability, flexibility, and resistance to environmental factors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide

  • N-(2-(3-methyl-2,2-dioxido-2,3-dihydrobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide

  • N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-2-yl)ethyl)-2-phenylacetamide

Uniqueness

Compared to its similar compounds, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide stands out due to its specific structural features, such as the presence of the sulfone group and the exact positioning of methyl and phenylacetamide groups. These characteristics confer distinct chemical and biological properties, making it a unique compound with specialized applications in research and industry.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-19-15-9-5-6-10-16(15)20(24(19,22)23)12-11-18-17(21)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPXJEVITPRRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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